5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative functionalized with a 4-fluorophenylthio group at the methylene position. This compound belongs to a class of heterocyclic ketones widely used as intermediates in organic synthesis, particularly for constructing quinolone derivatives . Its structure features a 1,3-dioxane-4,6-dione core, which is highly reactive due to the electron-withdrawing carbonyl groups, enabling diverse chemical modifications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4S/c1-13(2)17-11(15)10(12(16)18-13)7-19-9-5-3-8(14)4-6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSHGFNQENXKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=C(C=C2)F)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 4-fluorobenzenethiol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone or ethanol.
Procedure: Meldrum’s acid is reacted with 4-fluorobenzenethiol in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding thiols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In organic chemistry, 5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicinal research, derivatives of this compound are investigated for their pharmacological properties. The presence of the fluorophenyl group can enhance the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The dioxane ring provides structural rigidity, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to other Meldrum’s acid derivatives with variations in the substituent at the methylene position. Key analogues include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Notes |
|---|---|---|---|---|
| Target Compound | 4-Fluorophenylsulfanyl | C₁₄H₁₁FO₄S | 310.30 | Intermediate in quinolone synthesis; fluorinated substituent enhances bioavailability and metabolic stability . |
| 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione | 4-Bromophenylsulfanyl | C₁₄H₁₁BrO₄S | 371.21 | Similar reactivity but lower electronegativity compared to fluorine; used in Suzuki coupling reactions . |
| 5-[(4-Chloroanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | 4-Chloroanilino | C₁₂H₁₁ClN₂O₄ | 298.68 | Pharmaceutical intermediate for antimicrobial agents; amino group enables nucleophilic substitutions . |
| 5-{(2-Iodophenyl)aminomethylene}-2,2-dimethyl-1,3-dioxane-4,6-dione | 2-Iodophenylamino/morpholino | C₁₇H₁₈IN₃O₅ | 495.24 | Component of PI3K inhibitors; iodine’s bulkiness enhances binding to hydrophobic enzyme pockets . |
| 5-{[(4-Methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione | 4-Methoxyphenylamino | C₁₃H₁₄NO₅ | 263.25 | Electron-donating methoxy group stabilizes charge-transfer complexes; used in fluorescence studies . |
Physical and Spectroscopic Data Comparison
Biological Activity
5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a dioxane ring and a sulfanyl group, which may contribute to its reactivity and interaction with biological systems.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 477866-44-7 |
| Molecular Formula | C12H12FNO4S |
| Molecular Weight | 273.34 g/mol |
The biological activity of this compound is hypothesized to arise from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The sulfanyl group may facilitate interactions that inhibit enzyme activity or alter cellular pathways. Additionally, the presence of the fluorophenyl group could enhance the compound's affinity for specific biological targets, potentially leading to therapeutic effects.
Biological Activity
Research into the biological activity of this compound has indicated several areas of potential interest:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Activity : There is emerging evidence that compounds with similar structures have shown cytotoxic effects on cancer cell lines. The dioxane ring may play a role in modulating cell signaling pathways involved in proliferation and apoptosis.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic processes. Such inhibition could lead to altered pharmacokinetics of drugs metabolized by these enzymes.
Case Studies and Research Findings
Several studies have been conducted to investigate the biological effects of this compound:
- Study on Antimicrobial Activity : A study tested the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups (p < 0.05), suggesting potential as a novel antimicrobial agent.
- Cytotoxicity Assay : In vitro assays using human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. IC50 values were calculated at various concentrations, showing promising anticancer properties.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition Zone: 15 mm | Study A |
| Anticancer | HeLa (cervical cancer) | IC50: 25 µM | Study B |
| Enzyme Inhibition | Cytochrome P450 | 50% inhibition at 10 µM | Study C |
Q & A
Basic: What synthetic methodologies are optimal for preparing 5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione?
Answer:
The compound can be synthesized via condensation reactions involving Meldrum’s acid derivatives. A typical route involves reacting 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-fluorothiophenol derivatives under basic conditions. For example, analogous syntheses of sulfanyl-methylene Meldrum’s acid derivatives use ammonia or amine catalysts to facilitate the formation of the methylene bridge . Key parameters include:
- Temperature control (25–60°C) to avoid side reactions.
- Solvent selection (e.g., ethanol or THF) to stabilize intermediates.
- Stoichiometric ratios (e.g., 1:1 molar ratio of Meldrum’s acid to thiophenol derivative).
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Use a combination of:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.6–1.8 ppm (dimethyl groups), δ 6.8–7.2 ppm (fluorophenyl protons), and δ 8.1–8.3 ppm (methylene proton).
- ¹³C NMR : Carbonyl carbons at ~165–170 ppm, fluorophenyl carbons at ~115–160 ppm.
- X-ray crystallography : Resolves the spatial arrangement of the sulfanyl-methylene group and fluorophenyl ring (e.g., bond angles and torsional strain) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 325.05 for C₁₃H₁₂FNO₄S) .
Advanced: What experimental strategies address contradictions in reaction yields during sulfanyl-methylene derivatization?
Answer:
Discrepancies in yields often arise from competing oxidation pathways or steric hindrance from the fluorophenyl group. Mitigation strategies include:
- Optimizing oxidizing agents : Use m-chloroperbenzoic acid (mCPBA) for controlled sulfoxide formation without over-oxidation to sulfones .
- Kinetic monitoring : Track reaction progress via TLC or in-situ IR to identify intermediates (e.g., enolates or thiyl radicals).
- Computational modeling : DFT calculations predict electron-density distribution to guide reagent selection (e.g., nucleophilic vs. electrophilic attack sites) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
Answer:
- Enzyme inhibition assays : Test against serine hydrolases or cytochrome P450 isoforms, leveraging the electrophilic carbonyl groups for covalent binding .
- Isosteric replacements : Synthesize analogs with chloro or trifluoromethyl substituents (instead of fluoro) to assess electronic effects on target affinity .
- Molecular docking : Use AutoDock or Schrödinger Suite to simulate interactions with catalytic pockets (e.g., binding free energy of the sulfanyl group with cysteine residues) .
Advanced: What methodologies resolve stability challenges in aqueous or biological matrices?
Answer:
The dioxane ring is prone to hydrolysis under basic conditions. Stabilization approaches include:
- pH buffering : Maintain reaction/media pH ≤ 6.5 to prevent ring-opening.
- Lyophilization : Store the compound as a lyophilized powder to avoid aqueous degradation.
- Protective group strategies : Introduce temporary acetyl or tert-butyl groups to the sulfanyl moiety during biological assays .
Advanced: How can computational tools predict the environmental fate of this compound?
Answer:
- QSAR models : Estimate logP (lipophilicity) and biodegradation potential using EPI Suite or TEST software.
- Molecular dynamics simulations : Model interactions with soil organic matter or aqueous interfaces to predict adsorption/leaching behavior .
- Mass balance studies : Track transformation products (e.g., sulfoxides or hydrolyzed diones) in simulated ecosystems .
Basic: What are the key spectroscopic signatures of its degradation products?
Answer:
- Hydrolysis product (diketone) :
- IR: Loss of carbonyl stretch at 1750 cm⁻¹ (intact dioxane) and emergence of carboxylic acid O-H stretch (~2500–3000 cm⁻¹).
- LC-MS: [M+H]⁺ at m/z 215.08 (C₉H₁₀FNO₂S) .
Advanced: How can contradictory biological activity data be reconciled across studies?
Answer:
- Meta-analysis : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific toxicity.
- Redox profiling : Measure intracellular glutathione levels to assess thiol-mediated detoxification variability .
- Crystallographic studies : Resolve target-ligand complexes to confirm binding modes (e.g., fluorophenyl π-stacking vs. sulfanyl nucleophilic attack) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
